6-Thioxanthine 5'-monophosphate
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Overview
Description
6-Thioxanthine 5’-monophosphate is an organic molecule with the chemical formula C10H13N4O8PS. It is a derivative of xanthine, where a sulfur atom replaces the oxygen atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxanthine 5’-monophosphate typically involves the phosphorylation of 6-thioxanthine. The reaction conditions often require the presence of a phosphorylating agent such as phenyl dichlorophosphate, and the process is facilitated by a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for 6-Thioxanthine 5’-monophosphate are not extensively documented, the general approach involves large-scale chemical synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Thioxanthine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
6-Thioxanthine 5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 6-Thioxanthine 5’-monophosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets specific enzymes involved in nucleotide metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which facilitates its conversion to active metabolites .
Comparison with Similar Compounds
6-Thioguanosine Monophosphate: Another thiopurine derivative with similar anticancer properties.
6-Mercaptopurine: A widely used chemotherapeutic agent.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases
Uniqueness: 6-Thioxanthine 5’-monophosphate is unique due to its specific sulfur substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other xanthine derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
3237-49-8 |
---|---|
Molecular Formula |
C10H13N4O8PS |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8PS/c15-5-3(1-21-23(18,19)20)22-9(6(5)16)14-2-11-4-7(14)12-10(17)13-8(4)24/h2-3,5-6,9,15-16H,1H2,(H2,18,19,20)(H2,12,13,17,24)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
WMRIOGFRJLQENF-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=S |
Origin of Product |
United States |
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